molecular formula C9H8N2OS2 B4881161 5-methyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide

5-methyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide

Cat. No. B4881161
M. Wt: 224.3 g/mol
InChI Key: LJHKKHFSZGKOKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 5-methyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, which are involved in the progression of various diseases. It also has the potential to modulate various signaling pathways, which can result in the inhibition of tumor growth and the promotion of neuronal survival.
Biochemical and Physiological Effects:
5-methyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in these cells. It also has the potential to improve cognitive function and promote neuronal survival in neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 5-methyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide in lab experiments is its potential therapeutic effects. It has been shown to have potent anti-cancer and neuroprotective properties, which make it an attractive compound for further study. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before its use in clinical settings.

Future Directions

There are several future directions for the study of 5-methyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide. One of the primary directions is the further evaluation of its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders. Another direction is the evaluation of its potential toxicity and safety in clinical settings. Additionally, the development of new synthesis methods and the modification of the compound's structure may result in the discovery of more potent and effective compounds.

Synthesis Methods

The synthesis of 5-methyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide is a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride, which results in the formation of 2-thiophenecarbonyl chloride. The second step involves the reaction of 2-thiophenecarbonyl chloride with 2-amino-5-methylthiazole, which results in the formation of 5-methyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide.

Scientific Research Applications

5-methyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

5-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS2/c1-6-2-3-7(14-6)8(12)11-9-10-4-5-13-9/h2-5H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHKKHFSZGKOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901330378
Record name 5-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678088
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide

CAS RN

790725-27-8
Record name 5-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.